N-(5-bromo-1-methyl-4-oxopyridin-3-yl)-5-ethyl-3-methyl-1,2-oxazole-4-carboxamide
Description
N-(5-bromo-1-methyl-4-oxopyridin-3-yl)-5-ethyl-3-methyl-1,2-oxazole-4-carboxamide is a complex organic compound that features a pyridine ring substituted with bromine and a methyl group, an oxazole ring with ethyl and methyl groups, and a carboxamide functional group
Properties
IUPAC Name |
N-(5-bromo-1-methyl-4-oxopyridin-3-yl)-5-ethyl-3-methyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3O3/c1-4-10-11(7(2)16-20-10)13(19)15-9-6-17(3)5-8(14)12(9)18/h5-6H,4H2,1-3H3,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHFSUMAQRHCGQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NO1)C)C(=O)NC2=CN(C=C(C2=O)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromo-1-methyl-4-oxopyridin-3-yl)-5-ethyl-3-methyl-1,2-oxazole-4-carboxamide typically involves multi-step organic reactions The process begins with the bromination of 1-methyl-4-oxopyridine to introduce the bromine atom at the 5-position This is followed by the formation of the oxazole ring through a cyclization reaction involving appropriate precursors
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for bromination and cyclization steps, as well as the use of automated systems for amide coupling. The choice of solvents, catalysts, and reaction conditions would be optimized to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(5-bromo-1-methyl-4-oxopyridin-3-yl)-5-ethyl-3-methyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups to their reduced forms.
Substitution: The bromine atom in the pyridine ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide variety of functional groups, depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound may have biological activity, making it a candidate for drug discovery and development. It can be tested for its effects on various biological targets.
Medicine: If found to have therapeutic properties, the compound could be developed into a pharmaceutical agent
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N-(5-bromo-1-methyl-4-oxopyridin-3-yl)-5-ethyl-3-methyl-1,2-oxazole-4-carboxamide exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes or receptors, leading to changes in cellular processes. For example, it could inhibit an enzyme involved in a disease pathway, thereby reducing the progression of the disease. Alternatively, it could activate a receptor that triggers beneficial cellular responses.
Comparison with Similar Compounds
Similar Compounds
- N-(5-bromo-1-methyl-4-oxopyridin-3-yl)-2-ethyl-5-propan-2-ylpyrazole-3-carboxamide
- N-(5-bromo-1-methyl-4-oxopyridin-3-yl)-5-morpholin-4-ylpyridine-3-carboxamide
Uniqueness
N-(5-bromo-1-methyl-4-oxopyridin-3-yl)-5-ethyl-3-methyl-1,2-oxazole-4-carboxamide is unique due to its specific combination of functional groups and ring structures. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
